molecular formula C13H16O2 B6307646 3-Cyclohexylsalicylaldehyde CAS No. 66232-33-5

3-Cyclohexylsalicylaldehyde

Cat. No. B6307646
CAS RN: 66232-33-5
M. Wt: 204.26 g/mol
InChI Key: BHCSMURKCUUBKT-UHFFFAOYSA-N
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Description

3-Cyclohexylsalicylaldehyde (3-CHSA) is an aromatic aldehyde derived from salicylic acid. It is a colorless solid with a melting point of 97-98°C and a boiling point of 247°C. It is used as a reagent in organic synthesis and has recently been explored for its potential applications in medicinal chemistry.

Scientific Research Applications

  • Synthesis and Structural Analysis : A study by Wang et al. (2009) synthesized a compound using 3-methoxysalicylaldehyde and reported its crystal structure, revealing a significant dihedral angle between benzene rings and a chair configuration of the cyclohexyl ring. This work contributes to understanding the structural aspects of such compounds (Wang et al., 2009).

  • Catalysis and Oxidation Reactions : Maurya et al. (2008) studied the use of 3-Formylsalicylic acid derivatives as catalysts for the oxidation of p-chlorotoluene and cyclohexene, demonstrating their effectiveness in the presence of hydrogen peroxide as the oxidant (Maurya et al., 2008).

  • Organic Synthesis : Li et al. (2012) developed a method for synthesizing various substituted 4H-chromene derivatives using salicylaldehydes, including 3-methoxysalicylaldehyde, in a three-component reaction catalyzed by L-proline (Li et al., 2012).

  • Complex Formation and Catalysis : Smith et al. (2003) synthesized V(IV) and V(V) complexes of salicyladimine ligands and explored their roles as catalysts in the epoxidation of cyclohexene, contributing to the field of coordination chemistry and catalysis (Smith et al., 2003).

  • Magnetic Properties and Molecular Structure : Zhu et al. (2020) investigated the formation and magnetic properties of Dy-based hydrogen-bonded helix frameworks using derivatives of 3-methoxysalicylaldehyde, providing insights into the relationship between molecular structure and magnetic behavior (Zhu et al., 2020).

  • Iron(III) Salicylaldoximato Complexes : Raptopoulou et al. (2006) synthesized hexanuclear iron(III) salicylaldoximato complexes and characterized their crystal structures and magnetic properties, contributing to the understanding of iron(III) coordination chemistry (Raptopoulou et al., 2006).

properties

IUPAC Name

3-cyclohexyl-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-9-11-7-4-8-12(13(11)15)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCSMURKCUUBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503409
Record name 3-Cyclohexyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-2-hydroxybenzaldehyde

CAS RN

66232-33-5
Record name 3-Cyclohexyl-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Terao, A Iwashita, N Matsukawa, S Ishii… - ACS …, 2011 - ACS Publications
… over MgSO 4 and evaporated in vacuo to give a yellow oil, which was purified by column chromatography on silica gel using n-hexane as eluent to give 3-cyclohexylsalicylaldehyde (…
Number of citations: 44 pubs.acs.org

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